molecular formula C10H8BrNO B582558 7-Bromo-3-methoxyquinoline CAS No. 1246548-95-7

7-Bromo-3-methoxyquinoline

Cat. No.: B582558
CAS No.: 1246548-95-7
M. Wt: 238.084
InChI Key: UOSVBHOMCFHOSP-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO It is a derivative of quinoline, featuring a bromine atom at the 7th position and a methoxy group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methoxyquinoline typically involves the bromination of 3-methoxyquinoline. One common method includes treating 3-methoxyquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to achieve selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can produce quinoline derivatives with altered functional groups.

Scientific Research Applications

7-Bromo-3-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. Studies suggest that it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    7-Bromo-3-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.

    3-Methoxyquinoline: Lacks the bromine atom at the 7th position.

    7-Bromoquinoline: Lacks the methoxy group at the 3rd position.

Uniqueness: 7-Bromo-3-methoxyquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSVBHOMCFHOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693839
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246548-95-7
Record name 7-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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